N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide
Description
N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide is a synthetic acetamide derivative featuring a 2-oxoimidazolidin-1-yl core substituted with a benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole) group and an N-linked 3-acetylphenyl moiety. This compound is structurally designed to integrate electron-rich aromatic systems (benzodioxole) and a conformationally constrained imidazolidinone ring, which may enhance binding affinity to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-13(24)14-3-2-4-15(9-14)21-19(25)11-22-7-8-23(20(22)26)16-5-6-17-18(10-16)28-12-27-17/h2-6,9-10H,7-8,11-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSLVLXRNXLUNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide, with the CAS number 1286718-12-4, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
The molecular formula of this compound is , with a molecular weight of 381.4 g/mol. The structural complexity of this compound suggests potential interactions with various biological targets.
1. Acetylcholinesterase Inhibition
Research has indicated that compounds similar to this compound may exhibit acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease, where they help increase acetylcholine levels in the brain. In studies involving coumarin derivatives, compounds demonstrated significant AChE inhibition with IC50 values ranging from 2.7 µM to higher values depending on structural modifications .
2. Antioxidant Activity
The antioxidant properties of compounds containing benzo[d][1,3]dioxole moieties have been documented. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases . The specific antioxidant activity of this compound remains to be fully characterized but is likely influenced by its structural components.
3. Anti-inflammatory Effects
Preliminary evaluations suggest that related compounds exhibit anti-inflammatory properties by inhibiting nitric oxide (NO) production in vitro. For instance, certain derivatives showed IC50 values for NO inhibition ranging from 4.1 µM to 6.1 µM . The structure–activity relationship (SAR) analysis indicates that specific substituents on the aromatic rings enhance biological activity.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
Case Study 1: Coumarin Derivatives
In a study investigating coumarin-based compounds, several derivatives were synthesized and tested for their AChE inhibitory activity. The most potent compound exhibited an IC50 value of 2.7 µM, indicating strong potential for therapeutic applications in Alzheimer's disease .
Case Study 2: Nitric Oxide Inhibition
A series of caffeic acid amides demonstrated promising anti-inflammatory effects through NO inhibition. The study highlighted the importance of substituent positioning on the aromatic ring for enhancing inhibitory activity against NO production .
Research Findings Summary
The biological activity of this compound can be summarized as follows:
| Activity | Mechanism | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase Inhibition | Inhibition of AChE to increase acetylcholine levels | 2.7 - Higher |
| Antioxidant Activity | Scavenging free radicals | Not specified |
| Anti-inflammatory Effects | Inhibition of NO production | 4.1 - 6.1 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Imidazolidinone vs. Thiazole/Thiadiazole
- Compound 5b: 2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (C23H17N3O3S) replaces the imidazolidinone with a thiazole ring. The thiazole’s sulfur atom may improve metabolic stability compared to the oxygen-rich imidazolidinone .
- Compound W1: 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide features a benzimidazole-thioacetamide scaffold. The benzimidazole core is a known pharmacophore in anticancer agents, suggesting divergent bioactivity compared to the imidazolidinone-based target compound .
Imidazolidinone vs. Pyrazolyl/Pyrrolidine
- ABT-627: A pyrrolidine derivative with a benzodioxolyl group (C27H34N2O5) demonstrates the role of nitrogen-containing heterocycles in enhancing binding to endothelin receptors.
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: This pyrazolyl analog (C19H17Cl2N3O2) forms hydrogen-bonded dimers in crystallographic studies, a property that may influence solubility and crystal packing differently than the target compound’s imidazolidinone-based structure .
Substituent Variations on Aromatic Rings
Benzo[d][1,3]dioxol-5-yl vs. Halogenated Phenyl
- N-(3-acetylphenyl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide (CAS 1251544-36-1): Replacing the benzodioxole with a 3-chlorophenyl group introduces electron-withdrawing effects, which may enhance halogen bonding but reduce π-π stacking interactions. This modification could alter target selectivity .
Acetylphenyl vs. Thiazolyl/Other Heteroaryl
- 2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide (C22H20N4O4S): The 2-methylthiazole substituent introduces a sulfur-containing heterocycle, which may enhance metabolic stability and influence kinase inhibition profiles compared to the acetylphenyl group .
Physicochemical and Pharmacokinetic Properties
- Solubility : The acetylphenyl group in the target compound may reduce aqueous solubility compared to more polar analogs like 5b, which contains a thiazole .
- Metabolic Stability : Sulfur-containing heterocycles (e.g., thiazole in 5b) are less prone to oxidative metabolism than benzodioxole, suggesting a trade-off between electron-rich binding and metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
